molecular formula C23H26N2O5 B3007512 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-31-9

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B3007512
CAS No.: 869078-31-9
M. Wt: 410.47
InChI Key: HKXDBSKECOKVGW-BKUYFWCQSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Molecular Configuration Research on similar compounds emphasizes the importance of molecular configuration in biological activity. For instance, the synthesis and evaluation of (E, E)-3, 6-Bis(2,5-Dimethoxybenzylidene)-2,5-Dioxopiperazine revealed the critical role of molecular geometry in expressing potent cytotoxic and antimicrobial activities. The study highlighted that minor alterations in the molecular structure could significantly influence the biological efficacy of these compounds (C. Ong, J. Hwang, J. Chern, 1988).

Chemical Synthesis and Intermediate Formation The synthesis of novel compounds and intermediates is a crucial aspect of chemical research. For example, the preparation of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, demonstrates the complex synthetic pathways involved in creating new molecules with potential therapeutic applications (N. Saito, M. Tanitsu, Tamaki Betsui, Riéko Suzuki, A. Kubo, 1997).

Material Science and Novel Ligands The development of new materials, such as nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition, illustrates the compound's relevance in material science, particularly in the synthesis and application of novel ligands for rare earth metal ions. This approach offers insights into the interactions between organic molecules and metal ions, leading to innovative material synthesis (C. Veranitisagul, A. Kaewvilai, S. Sangngern, W. Wattanathana, Songwut Suramitr, Nattamon Koonsaeng, A. Laobuthee, 2011).

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-17-18(26)6-5-16-22(27)21(30-23(16)17)13-15-4-7-19(28-2)20(12-15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXDBSKECOKVGW-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.